molecular formula C10H17NO2 B1590696 Methyl 2-cyano-2-propylpentanoate CAS No. 66546-92-7

Methyl 2-cyano-2-propylpentanoate

Cat. No. B1590696
CAS RN: 66546-92-7
M. Wt: 183.25 g/mol
InChI Key: MFPLOZTTYKIUQU-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-propylpentanoate is a versatile building block that is used in the synthesis of complex organic compounds . It is a specialty chemical that has many uses, including being used as a reagent for research .


Molecular Structure Analysis

The molecular formula of Methyl 2-cyano-2-propylpentanoate is C10H17NO2 . It has an average mass of 183.247 Da and a monoisotopic mass of 183.125931 Da .


Physical And Chemical Properties Analysis

Methyl 2-cyano-2-propylpentanoate has a density of 1.0±0.1 g/cm^3, a boiling point of 225.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.2±3.0 kJ/mol and a flash point of 96.3±5.2 °C . The compound has an index of refraction of 1.438 and a molar refractivity of 50.0±0.3 cm^3 . It has 3 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Biofuel and Renewable Chemical Production

  • Fermented isobutanol, which can be derived from compounds similar to Methyl 2-cyano-2-propylpentanoate, has potential use as a biofuel. It can be catalytically dehydrated to isobutylene, a platform molecule for synthesizing other fuels or chemicals (Taylor et al., 2010).
  • Pentanol isomers, related to Methyl 2-cyano-2-propylpentanoate, have applications as biofuels. Their production can be enhanced through metabolic engineering of microbial strains (Cann & Liao, 2009).

Chemical Synthesis and Characterization

  • Certain derivatives of dexibuprofen, structurally similar to Methyl 2-cyano-2-propylpentanoate, have been synthesized and studied for DNA binding interactions. These compounds show potential in biochemical applications (Arshad et al., 2017).
  • The synthesis of Methyl 2-cyano-3-arylpropenoates through catalytic asymmetric transformation demonstrates potential in pharmaceutical and organic chemistry (Sörgel et al., 2008).

Environmental and Analytical Chemistry

  • A study on the decomposition process of human and animal remains identified various volatile organic compounds, including compounds similar to Methyl 2-cyano-2-propylpentanoate, which may be useful in forensic science (Rosier et al., 2015).

Biorefinery and Catalysis

  • Research on alkyl γ-hydroxypentanoates and γ-valerolactone, derived from alkyl levulinates (structurally related to Methyl 2-cyano-2-propylpentanoate), shows potential in the development of lignocellulosic biorefineries (Geboers et al., 2014).

Safety And Hazards

Methyl 2-cyano-2-propylpentanoate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 2-cyano-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-6-10(8-11,7-5-2)9(12)13-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPLOZTTYKIUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493176
Record name Methyl 2-cyano-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-2-propylpentanoate

CAS RN

66546-92-7
Record name Pentanoic acid, 2-cyano-2-propyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66546-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-2-propylpentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066546927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-cyano-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-cyano-2-propylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RD Köhn, AGN Coxon, S Chunawat, C Heron, S Mihan… - Polyhedron, 2020 - Elsevier
A novel set of linear α-olefin trimerisation pre-catalysts is presented. The R 3 TACCr(OTf) 3 (R 3 TAC = 1,3,5-trialkyl-1,3,5-triazacyclohexane) complexes produce an active system after …
Number of citations: 3 www.sciencedirect.com

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